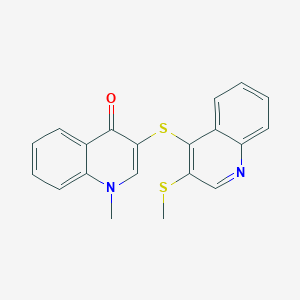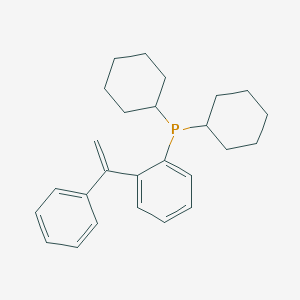
2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features two phenyl groups and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde typically involves the condensation of 2,6-diethylphenylamine with benzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the introduction of the aldehyde group through formylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carboxylic acid.
Reduction: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring and phenyl groups contribute to the compound’s ability to interact with various biological pathways, making it a candidate for further pharmacological studies.
類似化合物との比較
Similar Compounds
- 2,6-Diethylphenyl isocyanate
- N-(2,6-Diethylphenyl)maleimide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with an aldehyde functional group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
832155-17-6 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C20H19NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-13H,3-4H2,1-2H3 |
InChIキー |
FMDZIPUNVKSRKI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)
![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
